molecular formula C9H10N2S B6272109 5-ethyl-1,3-benzothiazol-2-amine CAS No. 90382-08-4

5-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B6272109
CAS No.: 90382-08-4
M. Wt: 178.3
InChI Key:
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Description

5-ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to a thiazole ring, with an ethyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with ethyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like ethanol .

Another approach involves the cyclization of 2-aminobenzenethiol with ethyl isothiocyanate. This reaction can be carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its steric and electronic properties. This modification can enhance its binding affinity to certain molecular targets and improve its biological activity compared to similar compounds .

Properties

CAS No.

90382-08-4

Molecular Formula

C9H10N2S

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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